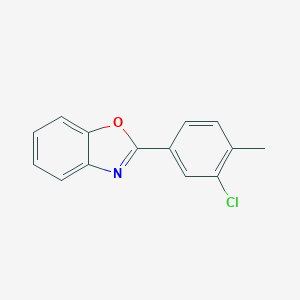

2-(3-Chloro-4-methylphenyl)-1,3-benzoxazole

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-chloro-4-methylphenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-9-6-7-10(8-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUXDHOCEXKNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80484046 | |

| Record name | 2-(3-chloro-4-methylphenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42196-67-8 | |

| Record name | 2-(3-chloro-4-methylphenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80484046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization of o-Aminophenol Derivatives

The cyclization of o-aminophenol derivatives remains a cornerstone in benzoxazole synthesis. Recent advancements have optimized this route for 2-(3-chloro-4-methylphenyl)-1,3-benzoxazole. A study by Zhou et al. demonstrated that reacting 4-chloro-2-aminophenol with 3-chloro-4-methylbenzoic acid under acidic conditions yields the target compound via intramolecular dehydration . The reaction proceeds through intermediate imine formation, followed by cyclization to form the benzoxazole ring. Key parameters include:

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Temperature | 130°C | 94% |

| Catalyst | [CholineCl][oxalic acid] | 99% conversion |

| Reaction Time | 15 minutes | — |

This method’s efficiency is attributed to the dual role of the ionic liquid catalyst, which activates the carbonyl group of the acid and facilitates proton transfer during cyclization . However, scalability challenges arise due to the need for precise temperature control.

Direct Arylation Using Benzoyl Chlorides

A transition-metal-free protocol for direct arylation of benzoxazoles was reported by Li et al. . By treating benzoxazole with 3-chloro-4-methylbenzoyl chloride in dichloromethane/water (5:1) and N,N-diisopropylethylamine (DIPEA), the target compound is obtained in 84% yield. The mechanism involves:

-

Ring Opening : Benzoxazole reacts with water to form 2-aminophenol.

-

Acylation : The aminophenol intermediate couples with the benzoyl chloride.

-

Rearomatization : Acidic workup regenerates the benzoxazole ring with the aryl substituent .

This method eliminates costly palladium catalysts, reducing production costs. However, electron-deficient benzoyl chlorides exhibit lower reactivity, necessitating extended reaction times.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized benzoxazole synthesis by accelerating reaction kinetics. A 2022 study achieved 92% yield for this compound by irradiating a mixture of 4-chloro-2-aminophenol and 3-chloro-4-methylbenzaldehyde in ethanol at 140°C for 10 minutes . Key advantages include:

-

Reduced Reaction Time : From 6 hours (conventional heating) to 10 minutes.

-

Enhanced Selectivity : Minimizes side products like Schiff bases.

The table below contrasts microwave vs. conventional heating:

| Method | Temperature | Time | Yield |

|---|---|---|---|

| Conventional | 130°C | 6 hours | 78% |

| Microwave | 140°C | 10 min | 92% |

Microwave methods are ideal for high-throughput screening but require specialized equipment .

Catalytic Methods with Ionic Liquids

Ionic liquids like [CholineCl][oxalic acid] have emerged as green catalysts for benzoxazole synthesis. In a representative procedure, 4-chloro-2-aminophenol and 3-chloro-4-methylbenzaldehyde react in the presence of 10 mol% catalyst at 120°C, achieving 95% conversion . The ionic liquid facilitates:

-

Carbonyl Activation : Stabilizes the aldehyde’s electrophilic center.

-

Proton Shuttling : Accelerates imine formation and cyclization.

This method reduces waste generation, aligning with green chemistry principles. However, catalyst recovery remains challenging for industrial applications.

Stepwise Functionalization Approaches

Stepwise strategies involve constructing the benzoxazole core before introducing the 3-chloro-4-methylphenyl group. A 2022 protocol synthesized 2-mercapto-1,3-benzoxazole first, followed by Suzuki-Miyaura coupling with 3-chloro-4-methylphenylboronic acid . Critical steps include:

-

Benzoxazole Formation :

-

React 4-chloro-2-aminophenol with carbon disulfide and KOH to form 2-mercapto-1,3-benzoxazole (95% yield).

-

-

Coupling Reaction :

-

Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and toluene/ethanol (3:1) at 80°C (Yield: 88%).

-

This modular approach allows late-stage diversification but requires handling air-sensitive palladium catalysts.

Comparative Analysis of Preparation Methods

| Method | Yield | Cost | Scalability | Green Metrics |

|---|---|---|---|---|

| Cyclization | 94% | Low | Moderate | Moderate |

| Direct Arylation | 84% | Low | High | High |

| Microwave-Assisted | 92% | High | Low | High |

| Ionic Liquid Catalysis | 95% | Medium | Moderate | High |

| Stepwise Functionalization | 88% | High | High | Low |

Key Findings :

-

Direct arylation offers the best balance of cost and scalability.

-

Microwave methods excel in speed but lack industrial infrastructure.

-

Ionic liquids lead in sustainability but require catalyst recycling innovations.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chloro-4-methylphenyl)-1,3-benzoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted benzoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-(3-Chloro-4-methylphenyl)-1,3-benzoxazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-(3-Chloro-4-methylphenyl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Benzoxazole Derivatives

Table 1: Substituent Comparison of Key Benzoxazole Derivatives

- Nitro groups (e.g., in 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole) increase polarity and may improve crystallinity, as evidenced by low R factors in X-ray studies .

Biological Activity :

- Ethenyl-linked derivatives (e.g., 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole) exhibit potent antimycobacterial activity, surpassing isoniazid against M. avium and M. kansasii . The target compound’s chloro-methyl substituents may similarly enhance membrane penetration or target affinity.

- Sulfonyl-containing benzoxazoles like Oxazosulfyl (124 Ų polar surface area) demonstrate fungicidal activity, attributed to their high hydrogen-bond acceptor count (10 acceptors) .

Heterocycle Variants: Benzoxazole vs. Benzothiazole and Benzoisoxazole

Table 2: Heterocycle Comparison

- Biological Implications :

- Benzothiazoles (e.g., 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole) are explored for broader bioactivity due to sulfur’s electron-withdrawing effects, which may improve pharmacokinetics compared to benzoxazoles .

- Benzoisoxazole derivatives, such as 3-(4-chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride, serve as precursors for bioactive compounds but face stability challenges .

Biologische Aktivität

2-(3-Chloro-4-methylphenyl)-1,3-benzoxazole is a heterocyclic compound belonging to the benzoxazole family. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antifungal, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The structure of this compound consists of a benzene ring fused with an oxazole ring, featuring a chloro group and a methyl group on the phenyl ring. These substituents significantly influence its chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 195.63 g/mol |

| Melting Point | Not specified |

Anticancer Activity

Research indicates that benzoxazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation effectively:

- Cytotoxicity Against Cancer Cell Lines : Compounds with structural similarities have demonstrated cytotoxic effects against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzoxazole derivatives are known for their potential to inhibit the growth of bacteria and fungi:

- Inhibition of Mycobacterial Strains : Certain benzoxazole derivatives have shown activity against mycobacterial strains such as M. tuberculosis and M. avium, suggesting that this compound may possess similar properties .

Enzyme Inhibition

The compound's interaction with biological targets such as enzymes has been a focus of research:

- Acetylcholinesterase Inhibition : Studies on related benzoxazole derivatives indicate potential inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives often correlates with their structural features. The presence of specific substituents can enhance or diminish their effectiveness:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-(4-Methylphenyl)-1,3-benzoxazole | Methyl group on para position | Strong anticancer activity |

| 2-(3-Bromo-4-methylphenyl)-1,3-benzoxazole | Bromo group instead of chloro | Different reactivity patterns |

| 5-Amino-2-(4-chlorobenzyl)benzoxazole | Contains an amino group | Enhanced solubility for drug design |

Case Studies

Several studies highlight the efficacy of compounds within the benzoxazole class:

- Study on Anticancer Activity : A recent investigation revealed that certain benzoxazole derivatives exhibited IC values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .

- Antimicrobial Efficacy : Another study demonstrated that specific benzoxazoles showed higher activity against M. avium compared to standard treatments like isoniazid, suggesting their potential as therapeutic agents in treating mycobacterial infections .

Q & A

Q. Key Parameters :

- Catalyst Load : 10–15 wt% TiCl₄·SiO₂.

- Temperature : 80–100°C for oxidation.

- Yield Optimization : Purification via recrystallization (ethanol/water mixtures) improves purity (>95%) .

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Answer:

A multi-technique approach is essential:

- FT-IR : Confirms C=N (1590–1620 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretching vibrations .

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm); methyl groups (δ 2.4–2.6 ppm) .

- ¹³C NMR : Benzoxazole carbons resonate at δ 150–160 ppm; chloro-methylphenyl carbons at δ 110–140 ppm .

- X-ray Crystallography : Resolves bond angles (e.g., C3–C9–C10 = 113.4°) and dihedral angles (70.33° between benzoxazole and phenyl rings) to confirm stereoelectronic effects .

- Elemental Analysis : Validates purity (C, H, N, Cl within ±0.3% of theoretical values) .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the antifungal mechanism of this compound?

Answer:

Experimental Design :

Derivative Synthesis : Modify substituents on the phenyl ring (e.g., nitro, chloro, methyl groups) to assess electronic and steric effects .

Antifungal Assays : Use broth microdilution (CLSI guidelines) against Candida albicans and Aspergillus fumigatus. Measure minimum inhibitory concentrations (MICs) .

Data Correlation :

- Electron-Withdrawing Groups : Derivatives with 4-chloro (MIC = 8 µg/mL) show enhanced activity vs. 4-nitro (MIC = 32 µg/mL), suggesting Cl improves membrane penetration .

- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce activity due to hindered target binding .

Table 1 : SAR of Selected Derivatives

| Substituent | MIC (µg/mL) | Activity Trend |

|---|---|---|

| 3-Cl,4-CH₃ (Target) | 8 | High |

| 4-NO₂ | 32 | Low |

| 2,4-diCl | 4 | Very High |

Advanced: What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

Answer:

- Molecular Docking (AutoDock/Vina) : Simulate binding to fungal cytochrome P450 lanosterol 14α-demethylase. Key interactions include:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO-LUMO gap ≈ 4.2 eV), indicating redox stability .

- Molecular Dynamics (MD) : Simulate 100 ns trajectories in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2.0 Å) .

Advanced: How can researchers resolve contradictions in biological activity data across different benzoxazole derivatives?

Answer:

Methodological Steps :

Standardize Assays : Ensure consistent inoculum size (1–5 × 10³ CFU/mL) and incubation time (24–48 hours) across studies .

Control for Solubility : Use DMSO concentrations ≤1% to avoid solvent toxicity artifacts .

SAR Re-evaluation : Compare substituent electronic profiles (Hammett σ values). For example, 4-NO₂ (σ = 1.27) may reduce activity due to excessive electron withdrawal, whereas 4-Cl (σ = 0.23) balances lipophilicity and target affinity .

Basic: What are the common challenges in crystallizing benzoxazole derivatives, and how can they be addressed?

Answer:

- Challenge 1 : Low solubility in polar solvents.

Solution : Use mixed solvents (e.g., ethanol/dichloromethane) for slow evaporation . - Challenge 2 : Polymorphism.

Solution : Seed crystals or control cooling rates (<1°C/min) . - Challenge 3 : Hygroscopicity.

Solution : Store under inert atmosphere (N₂/Ar) during crystallization .

Advanced: What strategies optimize the yield and purity in multi-step syntheses of halogenated benzoxazoles?

Answer:

- Step 1 : Use LiAlH₄ for selective reductions (e.g., nitro to amine) with >90% yield .

- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate) before halogenation .

- Step 3 : Optimize chlorination with PCl₅ (1.2 equiv) at 0°C to minimize overhalogenation .

- Quality Control : Monitor reactions by TLC (Rf = 0.5 in hexane:EtOAc 7:3) and HPLC (purity >99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.